4-Phenylpiperidine hydrochloride

Beschreibung

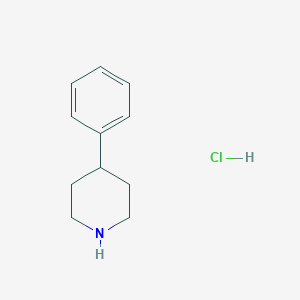

4-Phenylpiperidine hydrochloride is a piperidine derivative characterized by a phenyl group at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its stability and solubility. It serves as a critical scaffold in medicinal chemistry, particularly in the development of opioid receptor agonists and analgesics. Its structural flexibility allows for modifications that influence receptor binding affinity, metabolic stability, and therapeutic efficacy .

Eigenschaften

IUPAC Name |

4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZJLQCUYUTZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145467 | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10272-49-8 | |

| Record name | 4-Phenylpiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 4-Phenylpiperidine hydrochloride involves several methods, each with its own set of reaction conditions and industrial applicability. One common method uses 1-benzyl-4-piperidone as a raw material. The process involves sequential addition, cyclization, and reduction steps, often employing metal catalysts and strong acids like trifluoroacetic acid . Another method involves the use of n-butyl lithium and an ultralow temperature environment, although this method is less suitable for industrial production due to its harsh conditions . The industrial production of this compound aims to achieve high purity and yield through optimized reaction conditions and cost-effective raw materials .

Analyse Chemischer Reaktionen

4-Phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of piperidinones.

Substitution: Substitution reactions can occur at the piperidine ring or the phenyl ring, using reagents like halogens or alkylating agents.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Phenylpiperidine hydrochloride is a crucial intermediate in the synthesis of several pharmaceutical agents, particularly analgesics and antidepressants. Its derivatives are known for their effectiveness in pain management and mood enhancement. For instance:

- Analgesics : Compounds derived from 4-phenylpiperidine have been shown to exhibit potent analgesic properties comparable to established opioids, making them valuable in treating acute and chronic pain conditions, including cancer-related pain .

- Antidepressants : Research indicates that derivatives of this compound can influence neurotransmitter systems, providing potential therapeutic effects for mood disorders .

Neuroscience Research

In neuroscience, this compound is utilized to study the central nervous system's mechanisms. Its applications include:

- Mechanistic Studies : Researchers use this compound to investigate the action mechanisms of neuroactive substances, thereby enhancing the understanding of various neurological conditions .

- Behavioral Studies : In animal models, it is employed to assess the effects of psychoactive substances, contributing insights into addiction and behavioral disorders .

Drug Formulation

The compound plays a significant role in drug formulation processes:

- Improving Solubility and Bioavailability : this compound is incorporated into formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients, which is crucial for effective drug delivery systems .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material:

- Chromatographic Techniques : It aids in the accurate quantification of related compounds in complex mixtures, facilitating research across various chemical analyses .

Radical Polymerization

Recent studies have explored the use of this compound in radical polymerization processes:

- Controlled Radical Polymerization : The compound has been investigated as a precursor for synthesizing structurally diverse polymers with potential applications in biomedical fields .

Case Study 1: Analgesic Efficacy

A study demonstrated that derivatives of 4-phenylpiperidine exhibited analgesic activity significantly higher than traditional opioids like morphine. The research highlighted the potential for developing new pain management therapies that minimize side effects associated with conventional opioids .

Case Study 2: Neuropharmacological Insights

Research utilizing this compound has provided insights into its role as a selective serotonin receptor modulator, suggesting its potential utility in treating mood disorders through targeted receptor interactions .

Wirkmechanismus

4-Phenylpiperidine hydrochloride exerts its effects by binding to and activating dopamine receptors in the brain. This interaction modulates dopamine signaling pathways, influencing the release and reuptake of dopamine. As a result, the compound affects neurotransmission and neuronal activity, leading to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Pharmacological Comparison

| Compound | MOR Affinity (Ki, nM) | Key Metabolites | Therapeutic Use |

|---|---|---|---|

| 4-Phenylpiperidine HCl | ~150* | N/A | Opioid agonist research |

| Tramadol HCl | ~2,500 | O-desmethyltramadol (Ki: ~12) | Moderate-severe pain |

*Estimated from QSAR studies .

Phencyclidine Derivatives

Phencyclidine derivatives with a 4-phenylpiperidine backbone highlight the importance of substituent positioning:

- Second Aryl Moiety : Analogues with a second aryl group at the piperidine 4-position (e.g., phencyclidine derivatives) show enhanced analgesic activity in murine models, suggesting steric and electronic interactions optimize receptor engagement .

4-(Diphenylmethoxy)piperidine Hydrochloride

This compound, while structurally related, differs in functionalization:

- Physicochemical Properties : 4-(Diphenylmethoxy)piperidine hydrochloride (MW: 303.83) has lower aqueous solubility compared to 4-phenylpiperidine hydrochloride due to its bulky diphenylmethoxy group .

- Regulatory Status : Classified under stringent safety regulations (e.g., ATSDR, EPA ChemView) owing to undefined acute toxicity profiles, whereas this compound is primarily studied in preclinical settings .

Stability and Degradation

- Solid-State Degradation: this compound forms nitrosamines under milling, with degradation rates correlating with particle size reduction. This contrasts with ranitidine hydrochloride, which degrades into NDMA (a potent carcinogen) under similar conditions .

- Environmental Sensitivity : Unlike fexofenadine hydrochloride (an antihistamine with high stability), 4-phenylpiperidine derivatives require controlled storage to minimize hygroscopic degradation .

Computational and QSAR Insights

Quantitative structure-activity relationship (QSAR) models reveal:

- MOR Affinity : Electron-donating substituents on the phenyl ring enhance MOR binding, while bulky groups reduce efficacy due to steric clashes .

Biologische Aktivität

4-Phenylpiperidine hydrochloride (APPHCl) is a compound of significant interest in pharmacology due to its biological activity, particularly as an opioid analgesic. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound primarily acts as an agonist at the μ-opioid receptors in the central nervous system. This interaction leads to various physiological effects:

- Analgesia : The activation of μ-opioid receptors results in pain relief, making APPHCl effective for treating moderate to severe acute pain.

- Biochemical Pathways : The compound influences several biochemical pathways, including the modulation of neurotransmitter release and neuronal excitability, which can lead to decreased smooth muscle spasm and suppression of the cough reflex compared to morphine.

Pharmacokinetics

The pharmacokinetic profile of APPHCl indicates:

- Onset of Action : Rapid onset compared to traditional opioids.

- Duration : A slightly shorter duration of action than morphine, making it suitable for specific clinical scenarios where quick pain relief is necessary.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Analgesic Potency Comparison

Research has demonstrated that derivatives of 4-phenylpiperidine, such as fentanyl, exhibit significantly higher analgesic potency compared to morphine. For instance:

- Fentanyl's potency is approximately 300 times that of morphine in animal models .

- The structural modifications in 4-phenylpiperidine derivatives can lead to enhanced potency or selectivity for specific opioid receptors.

Dopaminergic Activity

A study conducted on various 4-phenylpiperidine derivatives indicated their effects on dopaminergic neurotransmission:

- Some compounds acted as partial D2 receptor agonists, suggesting potential applications in treating conditions like schizophrenia .

- Quantitative structure-activity relationship (QSAR) modeling highlighted the importance of structural features in determining biological responses, such as receptor affinity and metabolic stability .

Safety and Toxicology

While this compound shows promising therapeutic effects, safety profiles must be considered:

Q & A

Q. What are the common synthetic routes for preparing 4-phenylpiperidine hydrochloride and its derivatives?

The synthesis typically involves multi-step organic reactions. For example, iridium-catalyzed enantioselective amination of allylic alcohols with 4-phenylpiperidine can yield chiral derivatives (e.g., (S)-1-(but-3-en-2-yl)-4-phenylpiperidine) in high yields (95%) and enantiomeric excess (97% ee) . Key steps include:

- Allylic amination : Using crotyl acetate and 4-phenylpiperidine in DME at 40°C.

- Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients).

- Characterization : NMR, HRMS, FTIR, and SFC for enantiomeric validation .

Q. How is this compound characterized in research settings?

Standard analytical methods include:

- ¹H/¹³C NMR : To confirm structural integrity and purity (e.g., δ 7.31–7.15 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calc. 216.1747, observed 216.1745) .

- SFC (Supercritical Fluid Chromatography) : Determines enantiomeric excess (e.g., 97% ee) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of 4-phenylpiperidine derivatives?

Enantioselectivity is achieved via asymmetric catalysis. For instance:

- Iridium catalysts : Enable allylic amination with >95% yield and 97% ee .

- Solvent selection : Polar aprotic solvents (e.g., DME) enhance reaction efficiency.

- Temperature control : 40°C balances reaction rate and catalyst stability . Advanced validation involves SFC and X-ray crystallography to resolve stereochemical ambiguities .

Q. How can researchers resolve contradictions in spectral data for 4-phenylpiperidine derivatives?

Contradictions arise from impurities or solvent effects. Mitigation includes:

- Deuterated solvents : Eliminate residual proton signals in NMR.

- Recrystallization : Purify compounds to >98% purity before analysis .

- Cross-validation : Use complementary techniques (e.g., HRMS with FTIR) to confirm functional groups .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- Waste disposal : Neutralize acidic residues before disposal per local regulations .

Methodological Considerations

Q. How to design assays for studying this compound’s biological activity?

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptor studies) to quantify affinity .

- Enzyme inhibition : Measure IC₅₀ values via spectrophotometric kinetic assays (e.g., acetylcholinesterase inhibition) .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to biological targets .

Q. What are the challenges in scaling up this compound synthesis?

- Reaction scalability : Transition from batch to flow chemistry for improved temperature control .

- Byproduct management : Optimize chromatography conditions to reduce solvent waste .

- Yield optimization : Catalyst recycling (e.g., immobilized iridium catalysts) enhances cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.